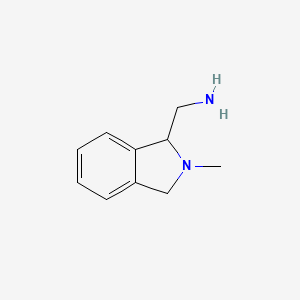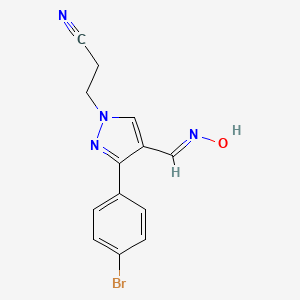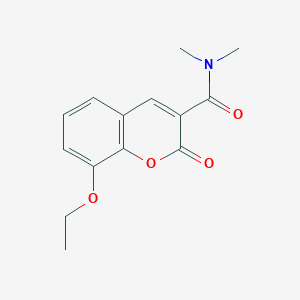![molecular formula C11H15ClN2O2 B2677281 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide CAS No. 2411268-31-8](/img/structure/B2677281.png)
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound 1" and has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied to determine its potential use in lab experiments. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide involves the inhibition of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders. Additionally, it has been found to have inhibitory effects on certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its inhibitory effects on enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease make it a promising candidate for further research.
One limitation of using 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in lab experiments is its potential toxicity. While it has been shown to have inhibitory effects on certain enzymes, it may also have negative effects on healthy cells. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Future Directions
There are several future directions for the study of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide. One potential direction is the development of more potent and selective inhibitors of HDACs for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound should be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide is a promising compound for use in medicinal chemistry. Its inhibitory effects on enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease make it a promising candidate for further research. However, more research is needed to determine its optimal dosage and administration for therapeutic use and to ensure its safety for use in humans.
Synthesis Methods
The synthesis of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been achieved through various methods. One of the most common methods is the reaction of 6-methoxypyridin-2-ylmethanol with 2-chloro-N-methylpropanamide in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in good yield and purity.
Scientific Research Applications
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. Additionally, it has been found to have anti-inflammatory properties that could be useful in the treatment of various inflammatory disorders.
properties
IUPAC Name |
2-chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)11(15)14(2)7-9-5-4-6-10(13-9)16-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCVNLJWQFKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC(=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)

![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)


![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)
